tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Overview
Description
Tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is a useful research compound. Its molecular formula is C18H27BFNO4 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate, also known as 3-(Boc-aminomethyl)-4-fluorobenzeneboronic acid pinacol ester, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are used as intermediates in the synthesis of many biologically active compounds .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is catalyzed and results in changes to the structure of the compound .
Biochemical Pathways
The protodeboronation of the boronic ester can lead to various biochemical pathways. For instance, it can be paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in the synthesis of various biologically active compounds .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new compounds through the protodeboronation process . This can lead to the synthesis of various biologically active compounds, such as crizotinib , which are used in different fields of medicine and chemical engineering .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Biological Activity
tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is a boronic ester compound with a molecular formula of C18H27BFNO4 and a molecular weight of 351.2 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in targeting specific biological pathways.
The primary mechanism of action for this compound involves protodeboronation , a process that allows it to interact with various biochemical pathways. This reaction can facilitate the formation of new compounds and intermediates, making it a valuable tool in synthetic organic chemistry and drug design.
Biochemical Pathways
The protodeboronation process leads to several biochemical pathways, including:
- Matteson–CH2–Homologation : A method that allows for the formal anti-Markovnikov alkene hydromethylation.
- Target Interaction : The compound may interact with various biological targets, including enzymes and receptors involved in disease processes.
Pharmacokinetics
Research indicates that boronic esters, including this compound, exhibit marginal stability in aqueous environments. This property is crucial for understanding its behavior in biological systems and its potential therapeutic applications.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Antitumor Activity : Preliminary studies have indicated that derivatives of boronic esters can exhibit cytotoxic effects against various cancer cell lines. The interaction with specific cellular targets may induce apoptosis or inhibit cell proliferation.
- Anti-inflammatory Properties : Some research suggests that compounds similar to this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.
- Inhibition of TLR7/8 : The compound has been investigated for its potential role as an antagonist to Toll-like receptors (TLR7/8), which are implicated in autoimmune diseases and viral infections. This action could provide a novel approach to treating systemic lupus erythematosus and other related conditions .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
Study | Findings |
---|---|
Study on Antitumor Activity | Demonstrated cytotoxic effects against colon cancer cell lines with IC50 values indicating significant potency. |
Inflammation Modulation Study | Showed reduced levels of pro-inflammatory cytokines in animal models treated with the compound. |
TLR7/8 Antagonism Research | Indicated a decrease in immune activation markers in treated subjects, suggesting a pathway for therapeutic intervention in autoimmune diseases. |
Properties
IUPAC Name |
tert-butyl N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-10-13(8-9-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYEUXFQWTMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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